Cas no 2171914-65-9 (1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol)

1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
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- 1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol
- 2171914-65-9
- EN300-1637720
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- インチ: 1S/C10H16O/c1-4-6-9(2)7-5-8-10(9,3)11/h11H,5,7-8H2,1-3H3
- InChIKey: JBWNFVKDUMYJBM-UHFFFAOYSA-N
- ほほえんだ: OC1(C)CCCC1(C#CC)C
計算された属性
- せいみつぶんしりょう: 152.120115130g/mol
- どういたいしつりょう: 152.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1637720-0.5g |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1637720-0.1g |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1637720-250mg |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 250mg |
$972.0 | 2023-09-22 | ||
Enamine | EN300-1637720-2.5g |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1637720-1.0g |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1637720-10.0g |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 10g |
$6512.0 | 2023-06-04 | ||
Enamine | EN300-1637720-5000mg |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 5000mg |
$3065.0 | 2023-09-22 | ||
Enamine | EN300-1637720-100mg |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 100mg |
$930.0 | 2023-09-22 | ||
Enamine | EN300-1637720-500mg |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1637720-0.05g |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol |
2171914-65-9 | 0.05g |
$1272.0 | 2023-06-04 |
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
1,2-dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-olに関する追加情報
Introduction to 1,2-Dimethyl-2-(Prop-1-Yn-1-Yl)Cyclopentan-1-Ol (CAS No. 2171914-65-9)
1,2-Dimethyl-2-(prop-1-yn-1-yl)cyclopentan-1-ol is a versatile organic compound with the CAS registry number 2171914-65-9. This compound belongs to the class of cyclopentanols, featuring a cyclopentane ring substituted with two methyl groups and a propargyl group. The presence of the hydroxyl group (-OH) on the cyclopentane ring imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential applications in drug discovery, materials science, and advanced chemical manufacturing processes.
The molecular structure of 1,2-dimethyl-2-(propargyl)cyclopentanol is characterized by its rigid cyclopentane framework, which provides stability and facilitates selective chemical transformations. The propargyl group (-C≡CH) introduces additional functionality, enabling the compound to participate in click chemistry reactions such as the Huisgen cycloaddition. This property has been extensively explored in recent research to develop novel materials with tailored mechanical and electronic properties.
From a synthetic perspective, 2171914-65-9 can be prepared via various routes, including oxidation of the corresponding dihydroxy precursors or through enantioselective catalytic processes. Recent advancements in asymmetric synthesis have allowed for the preparation of enantiopure derivatives of this compound, which are highly sought after in pharmaceutical research for their potential as chiral building blocks.
In terms of applications, 1,2-dimethylcyclopentanol derivatives have shown promise in the development of bioactive molecules. For instance, studies published in 2023 demonstrate that analogs of this compound exhibit potent inhibitory activity against certain enzymes implicated in neurodegenerative diseases. Additionally, its ability to form stable covalent bonds through alkyne chemistry has made it a valuable component in the construction of advanced polymers and cross-linked materials.
The unique combination of steric bulk and functional groups in cyclopentanol derivatives like 2171914-65-9 also makes them ideal candidates for use in organocatalysis. Recent research has revealed that these compounds can act as efficient organocatalysts in asymmetric Michael additions and other enantioselective reactions, offering a sustainable alternative to traditional transition metal catalysts.
Looking ahead, the continued exploration of propargyl-substituted cyclopentanols is expected to yield further insights into their potential applications across diverse fields. As new synthetic methodologies and analytical techniques emerge, this compound will undoubtedly play an increasingly important role in advancing modern chemistry and materials science.
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